molecular formula C16H14N2O B12047555 Methaqualone-d4 CAS No. 60124-85-8

Methaqualone-d4

Cat. No.: B12047555
CAS No.: 60124-85-8
M. Wt: 254.32 g/mol
InChI Key: JEYCTXHKTXCGPB-DOGSKSIHSA-N
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Description

Methaqualone-d4 is a deuterated form of methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s. Methaqualone itself is known for its central nervous system depressant effects, similar to barbiturates. The deuterated version, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methaqualone-d4 typically involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride. The deuterated form is achieved by using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic enrichment of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .

Chemical Reactions Analysis

Types of Reactions

Methaqualone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Methaqualone-d4 is extensively used in scientific research, particularly in:

Mechanism of Action

Methaqualone-d4, like methaqualone, exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. It binds to the transmembrane β(+) / α(–) subunit interface of the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion influx, leading to hyperpolarization of the neuron and subsequent CNS depression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methaqualone-d4 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its isotopic stability allows for precise quantification and analysis in mass spectrometry, making it invaluable in research and forensic applications .

Properties

CAS No.

60124-85-8

Molecular Formula

C16H14N2O

Molecular Weight

254.32 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-methyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i4D,5D,8D,9D

InChI Key

JEYCTXHKTXCGPB-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C(=N2)C)C3=CC=CC=C3C)[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C

Origin of Product

United States

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